![molecular formula C11H11BrN4O B5709022 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5709022.png)
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide, also known as BMS-345541, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to inhibit the activity of IκB kinase (IKK), a key enzyme involved in the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cancer.
Wirkmechanismus
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of IKK, which is a key enzyme involved in the NF-κB signaling pathway. This pathway plays a crucial role in inflammation, immunity, and cancer. By inhibiting the activity of IKK, 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide prevents the activation of NF-κB, which in turn leads to the inhibition of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of IKK, leading to the inhibition of NF-κB signaling and the subsequent downregulation of pro-inflammatory cytokines and chemokines. Additionally, 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide has been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. Additionally, it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one limitation of 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide is that it may not be suitable for use in vivo due to its poor pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide. One potential area of research is the development of more potent and selective inhibitors of IKK that can be used in vivo. Additionally, further studies are needed to investigate the potential therapeutic applications of 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders. Finally, the development of novel drug delivery systems may help to overcome the poor pharmacokinetic properties of 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide and improve its efficacy in vivo.
Synthesemethoden
The synthesis of 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxamide with 4-pyridinylmethylamine in the presence of a base, followed by the addition of various reagents to form the final product. The synthesis of this compound has been optimized for high yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of IKK, which is a key enzyme involved in the NF-κB signaling pathway. This pathway plays a crucial role in inflammation, immunity, and cancer, making 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide a promising therapeutic agent.
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c1-16-10(9(12)7-15-16)11(17)14-6-8-2-4-13-5-3-8/h2-5,7H,6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHIVYIMNYKFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.